molecular formula C17H15ClN4O2 B2576847 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile CAS No. 2034499-18-6

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2576847
CAS No.: 2034499-18-6
M. Wt: 342.78
InChI Key: SBROKYDFMHZVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzonitrile group, and a chloropyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

The primary target of the compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound this compound affects the insulin signaling pathway and the incretin signaling pathway . By acting on these pathways, it influences glucose homeostasis and insulin secretion, which are crucial for the regulation of blood glucose levels .

Pharmacokinetics

In a single ascending dose study in normal healthy humans, dosing of the compound showed a dose-dependent increase in exposure . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . These effects result in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-14-9-20-17(21-10-14)24-15-2-1-7-22(11-15)16(23)13-5-3-12(8-19)4-6-13/h3-6,9-10,15H,1-2,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBROKYDFMHZVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.